1-(3-(dimethylamino)propyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Description
1-(3-(dimethylamino)propyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C20H27N3S and its molecular weight is 341.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cyclization
1-Amino-2-dimethylamino-ethane and 1-amino-3-dimethylamino-propane react with o-methoxycarbonylphenyl isothiocyanate to yield corresponding 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones. These compounds undergo quaternization to form ammonio derivatives when treated with methyl iodide in methanol, demonstrating a pathway for the synthesis and cyclization of complex thione-containing compounds (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).
Reaction Mechanisms with Heterocycles
The reaction of 3-(dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione, an NH-acidic heterocycle, leads to 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. This suggests a mechanism involving a zwitterionic intermediate, providing insights into the reaction mechanisms of dimethylamino-substituted compounds with NH-acidic heterocycles (Ametamey & Heimgartner, 1990).
Antimycobacterial and Photosynthesis-Inhibiting Activity
Quinazoline-4-thiones, including derivatives of 1-(3-(dimethylamino)propyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, have been synthesized and evaluated for their antimycobacterial and photosynthesis-inhibiting activities. Compounds with 6-chloro substitution showed significant antimycobacterial activity, with one compound outperforming the standard isoniazid against Mycobacterium avium and M. kansasii. These compounds also demonstrated substantial photosynthesis-inhibiting activity, highlighting their potential for further biological applications (Kubicová et al., 2003).
Pharmacological Activity
4-Aryl-7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione derivatives exhibit calcium antagonist activities, with significant effects on isolated rat ileum and lamb carotid artery. This pharmacological activity suggests potential applications in medical research and treatment strategies (Yarim et al., 2002).
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3S/c1-15-8-6-9-16(14-15)19-21-20(24)17-10-4-5-11-18(17)23(19)13-7-12-22(2)3/h6,8-9,14H,4-5,7,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWQBRNRQROILG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCCN(C)C)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.